4-(3-Bromophenyl)pyrimidin-2-amine
Overview
Description
“4-(3-Bromophenyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C₁₀H₈N₃Br . It is a heterocyclic compound that contains a pyrimidine ring, which is a ring structure consisting of two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “4-(3-Bromophenyl)pyrimidin-2-amine” is characterized by orthorhombic crystal structure with parameters a = 7.214 (3) Å, b = 12.735 (6) Å, c = 21.305 (9) Å, V = 1957.3 (15) ų, Z = 8, R gt (F) = 0.0353, wR ref (F²) = 0.0808, T = 293 K .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Bromophenyl)pyrimidin-2-amine” include its molecular weight of 250.1 and its orthorhombic crystal structure . More specific properties such as melting point, boiling point, and solubility are not detailed in the search results.Scientific Research Applications
Tyrosine Kinase Inhibition
One of the primary scientific applications of 4-(3-Bromophenyl)pyrimidin-2-amine is as a tyrosine kinase inhibitor. It specifically targets the epidermal growth factor receptor (EGFR) and other members of the erbB family, showing potent inhibition of tyrosine kinase activity. This inhibition is achieved through competitive binding at the ATP site of these signal transduction enzymes. This property is significant in the context of cancer research, particularly in targeting specific growth factors in carcinoma cells (Rewcastle et al., 1998).
Hydrogen Bonding Site Characterization
Another research focus is the characterization of hydrogen bonding sites in derivatives of pyrimidine compounds, including 4-(3-Bromophenyl)pyrimidin-2-amine. Quantum chemistry methods have been employed to identify the major hydrogen bonding sites in these compounds, which has implications for understanding their chemical interactions and potential applications (Traoré et al., 2017).
Antimicrobial Applications
4-(3-Bromophenyl)pyrimidin-2-amine derivatives have been explored for their potential as antimicrobial agents. Studies have involved incorporating these compounds into various materials, such as polyurethane varnish and printing ink paste, to evaluate their effectiveness in inhibiting microbial growth. This research indicates the potential utility of these compounds in surface coatings with antimicrobial properties (El‐Wahab et al., 2015).
Pharmaceutical Intermediates
These compounds serve as valuable intermediates in the synthesis of various pharmaceuticals. Their structure allows them to be used in the creation of different pyrimidine-based derivatives, which have wide-ranging applications in medicinal chemistry. For example, they are used in synthesizing compounds that have shown potential in glucose tolerance improvement and as GPR119 agonists (Negoro et al., 2012).
Kinase Inhibitory Activity
Research has also been conducted on derivatives of 4-(3-Bromophenyl)pyrimidin-2-amine for their inhibitory activity against Ser/Thr kinases. This is significant in the context of cancer therapy and the development of targeted treatments. Compounds synthesized from this derivative have shown potent inhibition of specific kinases, demonstrating their potential in medicinal chemistry (Deau et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-(3-bromophenyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDRXCOKWBGOOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404839 | |
Record name | 4-(3-bromophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)pyrimidin-2-amine | |
CAS RN |
392307-25-4 | |
Record name | 4-(3-bromophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.